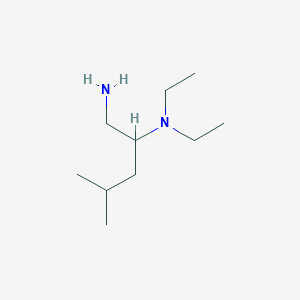
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione
Übersicht
Beschreibung
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione (3-BPMPD) is an organic compound with a molecular formula of C9H9BrN2O2. It is an important synthetic intermediate used in the production of pharmaceuticals and agrochemicals. 3-BPMPD is a versatile compound that has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and an inhibitor. It has also been used in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Fluorescent Dyes Development : Jaung, Matsuoka, and Fukunishi (1998) synthesized new types of fluorescent styryl dyes from DAMN, demonstrating the potential of these compounds in developing materials with strong fluorescence and electroluminescence properties (Jaung, Matsuoka, & Fukunishi, 1998).
Biological Applications
- Antimicrobial Activity : Cvetković et al. (2019) found that certain succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibited significant in vitro antifungal activities, suggesting potential as novel fungicides (Cvetković et al., 2019).
- Enzyme Inhibition : Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showing that compounds with large lipophilic substituents can be potent inhibitors, affecting metabolic pathways related to oxalate production (Rooney et al., 1983).
Material Science
- Organic Substrate Applications : Liebscher and Jin (1999) discussed the versatility of 3-ylidenepiperazine-2,5-diones as organic substrates in synthesizing natural products and derivatives, emphasizing their reactivity and potential in producing a wide range of chemical structures (Liebscher & Jin, 1999).
Crystal and Molecular Structure Analysis
- X-Ray Crystal Structure : Elix et al. (1986) provided insights into the crystal structure of related piperazine-2,5-diones, which helps in understanding the conformational preferences and potential intermolecular interactions of these compounds in the solid state (Elix et al., 1986).
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets in a similar manner, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the known biological activities of structurally similar compounds, it can be hypothesized that this compound may have a broad spectrum of biological effects .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPARUSLBIKLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




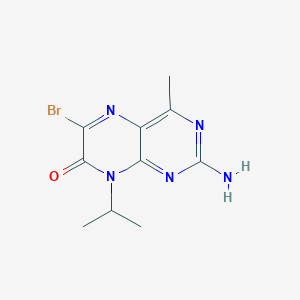
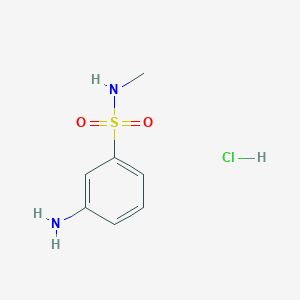
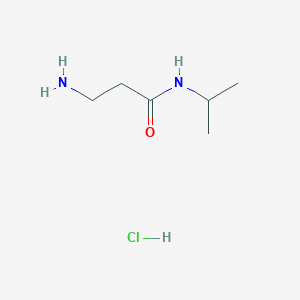



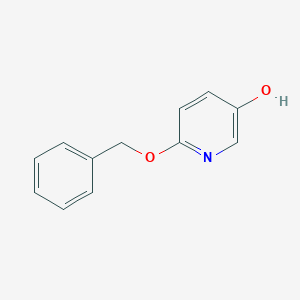
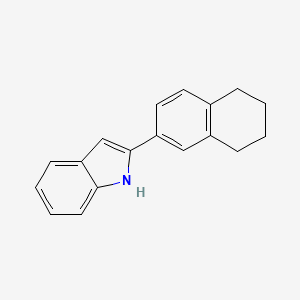
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)

